molecular formula C12H9ClFNO2S B2699102 3-chloro-N-(2-fluorophenyl)benzenesulfonamide CAS No. 670271-88-2

3-chloro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B2699102
CAS No.: 670271-88-2
M. Wt: 285.72
InChI Key: YWSAQTXYJAHTIK-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9ClFNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a fluorophenyl group

Mechanism of Action

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts bacterial growth and multiplication.

Biochemical Pathways

The biochemical pathways affected by 3-chloro-N-(2-fluorophenyl)benzenesulfonamide are likely related to the synthesis of folic acid, given its classification as a sulfonamide . By inhibiting the enzyme dihydropteroate synthase, this compound would disrupt the production of dihydrofolic acid, a key component in the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial growth and multiplication due to the inhibition of folic acid synthesis . This could lead to the death of bacterial cells, contributing to the compound’s potential antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the bacterial species present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+2-fluoroanilineThis compound+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{2-fluoroaniline} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzenesulfonyl chloride+2-fluoroaniline→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-fluorophenyl)benzenesulfonamide is unique due to the presence of both chlorine and fluorophenyl groups, which can influence its reactivity and interactions with biological targets. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

IUPAC Name

3-chloro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAQTXYJAHTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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